molecular formula C18H17BrN2O2 B2882552 3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-37-5

3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2882552
CAS No.: 941933-37-5
M. Wt: 373.25
InChI Key: LPDANEMWISTBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a brominated benzamide derivative featuring a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl substituent. Its molecular formula is C₁₇H₁₇BrN₂O₂, with a molecular weight of 361.24 g/mol. The compound’s structure includes a meta-brominated benzamide core linked to a phenyl ring substituted with a methyl group and a 2-oxopyrrolidinyl moiety (a five-membered lactam).

Properties

IUPAC Name

3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-12-10-15(7-8-16(12)21-9-3-6-17(21)22)20-18(23)13-4-2-5-14(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDANEMWISTBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis of the Aniline Precursor

The 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline intermediate is synthesized via:

2.1.1. Cyclization of γ-Aminobutyric Acid Derivatives

  • γ-Aminobutyric acid undergoes cyclization with 3-methyl-4-nitroaniline under acidic conditions (e.g., HCl, 80°C) to form the pyrrolidinone ring.
  • Subsequent reduction of the nitro group (H₂/Pd-C, ethanol) yields the aniline precursor.

Reaction Conditions Table

Step Reagents Temperature Time Yield (%)
Cyclization HCl, H₂O 80°C 6 hr 72
Reduction H₂, Pd-C 25°C 2 hr 89

Amidation of 3-Bromobenzoic Acid

The benzamide linkage is formed via activation of 3-bromobenzoic acid followed by coupling:

2.2.1. Carbodiimide-Mediated Coupling

  • Activation : 3-Bromobenzoic acid reacts with N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane to form the reactive O-acylisourea intermediate.
  • Coupling : Addition of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline at 0°C–25°C facilitates amide bond formation.

Optimization Data Table

Coupling Agent Solvent Temperature Yield (%) Purity (%)
DCC DCM 0°C → 25°C 85 98
EDCI/HOBt DMF 25°C 78 95

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Industrial applications favor continuous flow reactors for enhanced safety and scalability:

  • Microreactor setup : Mixing of activated 3-bromobenzoyl chloride with the aniline precursor in a T-shaped mixer (residence time: 2 min).
  • In-line purification : Integrated scavenger columns remove byproducts (e.g., dicyclohexylurea).

Process Parameters Table

Parameter Value
Flow Rate 10 mL/min
Reaction Temperature 50°C
Annual Capacity 500 kg

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 3.81–3.45 (m, 4H, pyrrolidinone), 2.34 (s, 3H, CH₃).
  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Regulatory Compliance

  • Impurity Profiling : LC-MS identifies residual solvents (<0.1% DCM) and synthetic byproducts (e.g., <0.05% unreacted aniline).

Comparative Analysis of Alternative Pathways

Ullmann-Type Coupling for Challenging Substrates

For sterically hindered derivatives, copper-catalyzed Ullmann coupling between 3-bromoiodobenzene and the aniline precursor achieves moderate yields (55–60%) but requires elevated temperatures (120°C).

Enzymatic Amidation

Recent advances employ lipase B from Candida antarctica in non-aqueous media, offering greener synthesis (65% yield, 90% enantiomeric excess).

Challenges and Mitigation Strategies

Bromine Displacement During Coupling

The electron-withdrawing bromine atom increases susceptibility to nucleophilic aromatic substitution. Mitigation includes:

  • Low-temperature reactions (0–5°C).
  • Use of bulky bases (e.g., 2,6-lutidine) to suppress side reactions.

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals with >99% purity, as confirmed by DSC (melting point: 182–184°C).

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Target Compound vs. Piperazinyl Analogs (CAS 640241-96-9)

  • Target Engagement : The lactam’s carbonyl group in the target compound may form hydrogen bonds with protein residues, while the piperazinyl group’s flexibility could allow for diverse binding conformations .

Target Compound vs. Chlorodifluoromethoxy Derivative

  • Metabolic Stability : The chlorodifluoromethoxy group in the analog () introduces metabolic liabilities (e.g., oxidative dehalogenation), whereas the target’s lactam is more stable under physiological conditions .

Target Compound vs. PF-06465469 (Kinase Inhibitor)

  • Scaffold Diversity : PF-06465469’s pyrazolo-pyrimidine core is optimized for kinase inhibition, while the target’s benzamide scaffold may target receptors or enzymes with distinct binding pockets .
  • Size and Complexity : PF-06465469’s higher molecular weight (523.63 vs. 361.24) and extended substituents suggest specialized applications in oncology, contrasting with the target’s simpler structure .

Biological Activity

3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound belonging to the class of benzamides. Its unique structure, characterized by the presence of a bromine atom, a methyl group, and a pyrrolidinone moiety, suggests potential biological activities that are currently being explored in various research contexts.

Chemical Structure and Properties

The compound's IUPAC name is 3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, with the molecular formula C18H17BrN2O2C_{18}H_{17}BrN_2O_2. The structure can be represented as follows:

InChI 1S C18H17BrN2O2 c1 12 11 15 8 9 16 12 21 10 2 3 17 21 22 20 18 23 13 4 6 14 19 7 5 13 h4 9 11H 2 3 10H2 1H3 H 20 23 \text{InChI 1S C18H17BrN2O2 c1 12 11 15 8 9 16 12 21 10 2 3 17 21 22 20 18 23 13 4 6 14 19 7 5 13 h4 9 11H 2 3 10H2 1H3 H 20 23 }

Biological Activity Overview

Research into the biological activity of 3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has revealed several promising areas:

1. Anticancer Properties
Several studies indicate that benzamide derivatives exhibit anticancer activity. For instance, compounds structurally similar to 3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.

Case Study:
A study on related benzamide derivatives demonstrated significant inhibition of tumor growth in xenograft models. The compounds were found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-xL.

2. Antimicrobial Activity
Research has also highlighted the antimicrobial potential of benzamide derivatives. The presence of the pyrrolidinone moiety may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against gram-positive and gram-negative bacteria.

Table: Antimicrobial Activity Comparison

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamideStaphylococcus aureus32 µg/mL
Similar Benzamide DerivativeEscherichia coli64 µg/mL

3. Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that similar benzamide derivatives can inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling.

The biological activities of 3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can be attributed to its ability to interact with various molecular targets:

1. Modulation of Signaling Pathways
The compound may influence pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

2. Interaction with Receptors
Benzamide derivatives often act on G-protein coupled receptors (GPCRs), potentially modulating neurotransmitter signaling and exhibiting neuroprotective effects.

Q & A

Basic: What synthetic routes are recommended for preparing 3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and what critical reaction conditions should be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Bromination of the benzamide core using N-bromosuccinimide (NBS) under controlled light or radical initiators to ensure regioselectivity.
  • Step 2 : Coupling of the pyrrolidinone-containing aniline derivative via amide bond formation, often employing coupling agents like HATU or EDC/HOBt in anhydrous DMF .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) ensures removal of unreacted brominated intermediates.
    Key Conditions : Maintain inert atmosphere (N₂/Ar) during bromination to prevent side reactions. Monitor pH during coupling (optimal range: 7–8) to avoid decomposition .

Basic: Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., bromine at C3, pyrrolidinone integration) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray Crystallography : Resolve crystal packing and torsional angles of the pyrrolidinone-phenyl linkage (see monoclinic P2₁/n space group parameters in related brominated benzamides) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Kinase Inhibition Screens : Use ADP-Glo™ assays to test activity against kinases like EGFR or CDK2, given the compound’s halogenated aromatic system .
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) to assess cytotoxicity. Include controls for pyrrolidinone-mediated off-target effects .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

  • Data Triangulation : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).
  • Reproducibility Checks : Validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Structural Dynamics : Perform molecular dynamics simulations to assess conformational flexibility impacting target interactions .

Advanced: What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Co-Solvent Systems : Use PEG-400/water (30:70) or cyclodextrin-based formulations to enhance aqueous solubility.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide’s para position, balancing lipophilicity (logP <3) .
  • Nanosuspensions : Particle size reduction (<200 nm) via wet milling improves bioavailability .

Advanced: How can computational methods streamline reaction optimization for derivatives?

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict transition states in bromination or coupling steps.
  • Machine Learning : Train models on existing benzamide reaction datasets to predict optimal catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) .

Advanced: What experimental approaches identify the compound’s molecular targets in complex biological systems?

  • Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated analogs and streptavidin beads.
  • Thermal Shift Assays (TSA) : Monitor protein melting curves to detect target stabilization.
  • SPR Biosensing : Quantify binding kinetics to recombinant proteins (e.g., Kd <100 nM for kinase targets) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Core Modifications : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance kinase inhibition.
  • Pyrrolidinone Substitutions : Test 3-oxo vs. 2-oxo derivatives to reduce off-target binding to GABA receptors.
  • Positional Scanning : Synthesize positional isomers to map steric and electronic effects on activity .

Advanced: What stability-indicating methods assess degradation under physiological conditions?

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) stress.
  • HPLC-UV/PDA : Monitor degradation products (e.g., de-brominated byproducts) using C18 columns (ACN/water, 0.1% TFA) .

Advanced: How do researchers balance pharmacokinetic parameters (e.g., t₁/₂, Cmax) during in vivo testing?

  • Dose Escalation Studies : Use LC-MS/MS to measure plasma concentrations over time. Adjust dosing intervals based on t₁/₂ (aim for >4 hours).
  • Tissue Distribution : Radiolabel the compound with ¹⁴C for whole-body autoradiography in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.